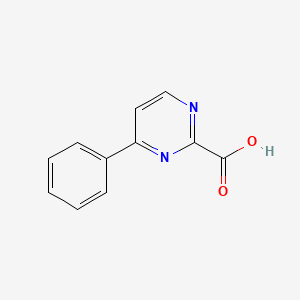

4-Phenylpyrimidine-2-carboxylic acid

Descripción general

Descripción

4-Phenylpyrimidine-2-carboxylic acid, with the chemical formula C₁₁H₈N₂O₂ , is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. This compound exists as a solid and is typically stored in an inert atmosphere at temperatures between 2°C and 8°C. Its IUPAC name is 4-phenyl-2-pyrimidinecarboxylic acid .

Synthesis Analysis

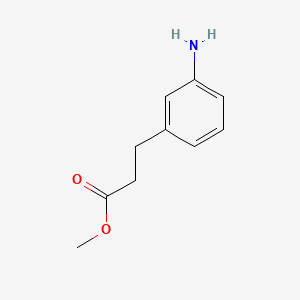

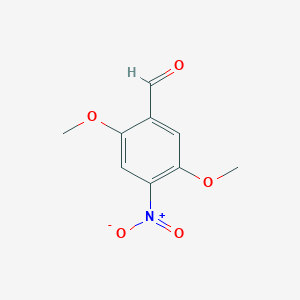

Various methods have been reported for the synthesis of pyrimidines. One such approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Molecular Structure Analysis

Chemical Reactions Analysis

The synthesis of pyrimidines involves various methods, including oxidative annulation and activation of acetophenone-formamide conjugates. These reactions lead to the formation of diverse pyrimidine derivatives with potential pharmacological effects .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Application 1: Anti-inflammatory Activities

- Scientific Field: Pharmacology

- Summary of the Application: Pyrimidines, including 4-Phenylpyrimidine-2-carboxylic acid, have been found to have a range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

- Methods of Application or Experimental Procedures: The synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors . The target derivatives were screened via in vitro COX inhibition assay for their inhibitory effects against the activities of both COX-1 and COX-2 enzymes .

- Results or Outcomes: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application 2: Fluorescence Imaging and Tumor Therapy

- Scientific Field: Biomedical Engineering

- Summary of the Application: Phenylboronic acid (PBA), a small molecular ligand, has been combined with functional materials to enhance cellular uptake and is used for active targeting of cancer cells and tumors . PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Methods of Application or Experimental Procedures: PBA-based functional chemical materials have been widely used in imaging and tumor therapy . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .

- Results or Outcomes: PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment . The use of these materials can detect tumor sites in real time .

Application 3: Catalyst for Rapid Multi-component Reactions

- Scientific Field: Organic Chemistry

- Summary of the Application: Pyridine-2-carboxylic acid, a compound similar to 4-Phenylpyrimidine-2-carboxylic acid, has been used as an effective catalyst for rapid multi-component reactions . This catalytic activity can be used to accelerate chemical reactions in a variety of contexts, potentially including the synthesis of new drugs or materials .

- Methods of Application or Experimental Procedures: The catalytic efficiency of pyridine-2-carboxylic acid was compared with other similar compounds, such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid . These compounds were used as catalysts in a reaction, and the time taken to complete the reaction was compared .

- Results or Outcomes: Pyridine-2-carboxylic acid was found to be an effective catalyst, completing the reaction more quickly than other tested compounds .

Safety And Hazards

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGSNIRNGQVKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503351 | |

| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyrimidine-2-carboxylic acid | |

CAS RN |

74647-39-5 | |

| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)